Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-
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Overview
Description
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a trimethylsilyl ethoxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Trimethylsilyl Ethoxy Group: The trimethylsilyl ethoxy group is introduced via a reaction with 2-(Trimethylsilyl)ethanol and a suitable chlorinating agent such as thionyl chloride to form 2-(Trimethylsilyl)ethoxymethyl chloride.
Attachment of the Ethanone Moiety: The final step involves the acylation of the pyrrole ring with ethanone using a Friedel-Crafts acylation reaction, typically employing an acid chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, especially in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)ethanone: Similar structure but with an imidazole ring instead of a pyrrole ring.
2-(Trimethylsilyl)ethanol: A simpler compound with a trimethylsilyl ethoxy group but lacking the pyrrole and ethanone moieties.
Uniqueness: 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone is unique due to its combination of a pyrrole ring, a trimethylsilyl ethoxy group, and an ethanone moiety, which imparts distinct chemical and biological properties not found in its simpler analogs .
Biological Activity
Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]- is a synthetic compound that has garnered interest for its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]- indicates its classification as a pyrrole derivative. Pyrrole compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The trimethylsilyl group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives. For instance, a series of synthesized pyrrole derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus. Notably, compound 3d demonstrated equipotent activity compared to Ciprofloxacin at a concentration of 100 μg/mL . The specific activity of Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]- in this context remains to be fully elucidated, but it is reasonable to hypothesize that it may exhibit similar properties due to its structural similarities with other active pyrrole derivatives.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Ethanone derivatives. Compounds with similar structures have shown varying degrees of activity based on substituent modifications. For example, the introduction of different functional groups can dramatically alter lipophilicity and binding affinity to biological targets. In studies focusing on pyrrole derivatives, variations in substituents have been linked to changes in antimicrobial and anticancer activities .
Case Studies and Research Findings
Several case studies have investigated the biological activities of related pyrrole compounds:
- Antimicrobial Efficacy : A series of pyrrole derivatives were synthesized and screened for antibacterial and antifungal activities. The results indicated that certain compounds displayed significant inhibition zones against pathogenic bacteria .
- Cytotoxicity Profiles : Research on quinoxaline derivatives revealed promising anticancer properties, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Studies have suggested that some pyrrole derivatives may exert their effects through mechanisms such as topoisomerase inhibition and DNA intercalation, which are critical pathways in cancer cell proliferation .
Properties
CAS No. |
87954-22-1 |
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Molecular Formula |
C12H21NO2Si |
Molecular Weight |
239.39 g/mol |
IUPAC Name |
1-[1-(2-trimethylsilylethoxymethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C12H21NO2Si/c1-11(14)12-6-5-7-13(12)10-15-8-9-16(2,3)4/h5-7H,8-10H2,1-4H3 |
InChI Key |
WITIQQFIVHNWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN1COCC[Si](C)(C)C |
Origin of Product |
United States |
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